Thimerosal

Catalog No.
S651093
CAS No.
54-64-8
M.F
C9H9HgO2S.Na
C9H9HgNaO2S
M. Wt
404.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thimerosal

CAS Number

54-64-8

Product Name

Thimerosal

IUPAC Name

sodium;(2-carboxylatophenyl)sulfanyl-ethylmercury

Molecular Formula

C9H9HgO2S.Na
C9H9HgNaO2S

Molecular Weight

404.82 g/mol

InChI

InChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2

InChI Key

RTKIYNMVFMVABJ-UHFFFAOYSA-L

SMILES

CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+]

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether
1 gram dissolves in about 1 ml of wate

Synonyms

Ethyl[2-(mercapto-κS)benzoato(2-)-κO]mercurate(1-) Sodium; Ethyl[2-mercaptobenzoato(2-)-O,S]mercurate(1-) Sodium; Mercury o-Mercaptobenzoato)-ethyl(hydrogen Sodium Salt; Mercury 2-Mercaptobenzoic Acid Complex; Elcide 73; Elicide; Ethylmercurithiosal

Canonical SMILES

CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+]

Isomeric SMILES

CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+]

The exact mass of the compound Thimerosal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)1 g/ml1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether1 gram dissolves in about 1 ml of water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757340. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds - Alkylmercury Compounds - Ethylmercury Compounds. It belongs to the ontological category of alkylmercury compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Thimerosal is a highly soluble organomercury compound (sodium ethylmercurithiosalicylate) characterized by its exceptional broad-spectrum antibacterial and antifungal properties at ultra-low concentrations. In industrial and laboratory procurement, it is primarily selected as a critical preservative for multi-dose biologicals, antisera, and in vitro diagnostic (IVD) reagents. Unlike standard aliphatic or aromatic alcohol preservatives, thimerosal maintains robust microbicidal activity in cold-chain conditions and exhibits high aqueous stability across neutral to slightly alkaline pH ranges [1]. Its specific mechanism of action—targeting microbial sulfhydryl enzymes—ensures rapid sterilization without requiring high volumetric additions that could destabilize sensitive protein formulations or interfere with downstream assay kinetics.

Replacing thimerosal with generic alternatives like phenol, 2-phenoxyethanol (2-PE), or sodium azide often leads to critical formulation failures and assay quenching. Phenol and 2-PE require significantly higher concentrations (up to 50-fold) to achieve comparable antimicrobial efficacy, which routinely induces protein denaturation or reduces the potency of sensitive biologicals[1]. In diagnostic manufacturing, substituting thimerosal with sodium azide in horseradish peroxidase (HRP)-based ELISA kits is a catastrophic error, as azide irreversibly inhibits HRP activity and destroys the colorimetric signal . Furthermore, common quaternary ammonium compounds like benzalkonium chloride (BAK) are strictly incompatible with anionic surfactants, severely restricting excipient selection, whereas thimerosal remains active across diverse and complex matrix compositions [2].

Ultra-Low Effective Concentration vs. Phenol

When formulating biologicals, minimizing preservative concentration is critical to preserving antigen and protein integrity. Thimerosal achieves broad-spectrum microbicidal and fungicidal efficacy at concentrations of 0.001% to 0.01% (10 to 100 µg/mL). In contrast, phenol must be used at 0.25% to 0.5% (2.5 to 5.0 mg/mL) to meet standard pharmacopeial preservative effectiveness tests[1]. This means thimerosal is effective at a 25- to 50-fold lower volumetric addition rate.

Evidence DimensionEffective Preservative Concentration
Target Compound DataThimerosal: 0.001% - 0.01% w/v
Comparator Or BaselinePhenol: 0.25% - 0.5% w/v
Quantified Difference25- to 50-fold reduction in required concentration for sterility
ConditionsStandard biological formulation preservation and pharmacopeial challenge

Allows formulators to achieve sterility without introducing high volumes of organic solvents that risk protein denaturation and structural degradation.

HRP-Enzyme Compatibility in IVD Assays vs. Sodium Azide

In the manufacturing of ELISA kits and antibody diluents, the choice of preservative dictates assay viability. Sodium azide, a common laboratory preservative, acts as a potent inhibitor of horseradish peroxidase (HRP) even at trace concentrations (0.01%), completely quenching the colorimetric signal. Thimerosal, however, does not inhibit HRP or alkaline phosphatase at its effective antimicrobial concentration of 0.01% to 0.02%, preserving full assay sensitivity [1].

Evidence DimensionHorseradish Peroxidase (HRP) Inhibition
Target Compound DataThimerosal: 0% inhibition at 0.01% concentration
Comparator Or BaselineSodium Azide: Near-complete inhibition at 0.01% concentration
Quantified DifferenceComplete preservation of enzyme activity vs. total assay failure
ConditionsHRP-conjugated antibody storage and ELISA detection workflows

Thimerosal is an essential procurement choice for stabilizing HRP-conjugated secondary antibodies and diagnostic reagents where sodium azide cannot be used.

Cold-Chain Fungicidal Activity vs. 2-Phenoxyethanol (2-PE)

Biological reagents are predominantly stored at 4°C, a temperature where many modern preservatives lose efficacy. Comparative studies in adsorbed biological models demonstrated that while 0.01% thimerosal exhibited strong, complete microbicidal activity against yeast and fungi at both 25°C and 4°C, 2-phenoxyethanol (2-PE) exhibited only weak, microbistatic (growth-inhibiting but not killing) activity against fungi at 4°C [1].

Evidence DimensionFungal Eradication at 4°C
Target Compound DataThimerosal: Microbicidal (complete kill)
Comparator Or Baseline2-Phenoxyethanol (2-PE): Microbistatic (growth inhibition only)
Quantified DifferenceShift from static inhibition to active eradication at refrigeration temperatures
Conditions4°C incubation over 28 days, standard pharmacopeial challenge test

Guarantees the long-term sterility of refrigerated biologicals and multi-dose vials against fungal contamination, preventing costly product recalls.

Excipient Compatibility vs. Quaternary Ammonium Compounds

Formulators often face severe constraints when using quaternary ammonium preservatives like Benzalkonium Chloride (BAK), which are strictly incompatible with anionic surfactants and can be neutralized by high protein loads. Thimerosal does not suffer from cationic-anionic neutralization and maintains its antimicrobial efficacy in complex biological matrices containing diverse surfactant systems and high protein concentrations [1].

Evidence DimensionAnionic Surfactant Compatibility
Target Compound DataThimerosal: Compatible and fully active
Comparator Or BaselineBenzalkonium Chloride (BAK): Inactivated by anionic surfactants
Quantified DifferenceBroad surfactant compatibility vs. strict restriction to non-ionic/cationic excipients
ConditionsComplex biological formulations with mixed excipients and high protein loads

Provides formulators with the flexibility to use optimal surfactant systems for protein stabilization without sacrificing preservative efficacy.

HRP-Conjugated Antibody Storage and ELISA Kits

Thimerosal is the definitive choice for preserving horseradish peroxidase-linked antibodies and ELISA kit components. Because it does not inhibit peroxidase enzymes, it safely replaces sodium azide, preventing irreversible enzyme quenching and ensuring maximum assay sensitivity over long shelf lives .

Multi-Dose Biologicals and Antisera

Used extensively in the formulation of multi-dose vials requiring robust cold-chain (4°C) fungicidal and bactericidal protection. Its ultra-low effective concentration (0.01%) prevents the high volumetric burden and protein-denaturing risks associated with phenol or 2-phenoxyethanol .

Complex Diagnostic Reagents with Anionic Surfactants

Ideal for in vitro diagnostic (IVD) buffers containing anionic surfactants or high protein concentrations. Unlike quaternary ammonium compounds (e.g., benzalkonium chloride) which are neutralized by anionic excipients, thimerosal maintains its broad-spectrum efficacy regardless of the surfactant matrix .

Physical Description

Mercury((o-carboxyphenyl)thio)ethyl, sodium salt is a light cream-colored crystalline powder with a slight odor: pH (1% aqueous solution) 6.7. Slight odor. (NTP, 1992)
Light cream-colored crystalline powder with a slight odor; [CAMEO]

Color/Form

Cream colored, crystalline powder

Hydrogen Bond Acceptor Count

3

Exact Mass

405.992739 g/mol

Monoisotopic Mass

405.992739 g/mol

Boiling Point

357.3

Heavy Atom Count

14

LogP

log Kow = -1.88 /Estimated/

Odor

Characteristic odor

Decomposition

When heated to decomposition it emits very toxic fumes of /mercury, sodium oxides, and sulfur oxides/.

Melting Point

450 to 451 °F (decomposes) (NTP, 1992)

UNII

2225PI3MOV

GHS Hazard Statements

Aggregated GHS information provided by 152 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (61.18%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (38.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (99.34%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (99.34%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H360 (23.03%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (76.32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (96.71%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.03%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as preservative in some cosmetics, topical pharmaceuticals, and biological drug products, which includes vaccines.

Therapeutic Uses

VET: Antibacterial, antifungal (topical)

Pharmacology

Thimerosal is an organomercurial compound and derivative of thiosalicyclic acid with antibacterial and antifungal properties [L1672]. Thimerosal, which consists of approximately 50% mercury by weight, has been one of the most widely used preservatives in vaccines. It is metabolized/degraded to ethylmercury and thiosalicylate. Ethylmercury is an organomercurial that must be carefully distinguished from methylmercury, a closely related substance that has been the focus of many studies. Methylmercury is the type of mercury found in various species of fish [L1688]. Experimental data demonstrates that the toxicokinetics of thimerosal (ethylmercury) is vastly different from that of methyl-mercury. Thus, methyl-mercury is not a suitable reference for assessing the risk from exposure to thimerosal-derived mercury [L1692]. Prior to the recent initiative to reduce or eliminate thimerosal from childhood vaccines, the maximum cumulative exposure to mercury via routine childhood vaccinations during the first 6 months of life was 187.5 micrograms. In the most recently formulated vaccines, the maximum cumulative exposure during the first 6 months of life should now be less than 3 micrograms of mercury. Currently, thimerosal may still be used in the early stages of manufacturing of certain childhood vaccines, however, only a trace remains after a chemical purification process. Note that the dose above is indicated for children 1-6 months of age is applicable only in the United States, and other countries may have varying indications [L1687].
Thimerosal is an organomercurial compound and derivative of thiosalicyclic acid with antibacterial and antifungal properties. Although the mechanism of action has not been fully elucidated, thimerosal inhibits sulfhydryl-containing active site of various enzymes and binds to sulfhydryl compounds, such as glutathione, cysteine, and SH groups of proteins. In addition, thimerosal activates the InsP3 calcium channel on endoplasmic reticular membrane, thereby triggering the release of calcium from intracellular stores resulting in a calcium-induced calcium-influx of extracellular calcium. Consequently, thimerosal may induce or inhibit cellular functions dependent on calcium signaling.

MeSH Pharmacological Classification

Preservatives, Pharmaceutical

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AK - Mercurial products
D08AK06 - Thiomersal

Mechanism of Action

Although its mechanism of action is not fully understood, thimerosal inhibits sulfhydryl-containing active site of various enzymes and binds to sulfhydryl compounds, including glutathione, cysteine, and sulfhydryl groups of proteins. In addition, thimerosal activates the InsP3 calcium channel on the endoplasmic reticular membrane, thereby triggering the release of intracellular calcium resulting in a calcium-induced calcium-influx of extracellular calcium. Therefore, thimerosal may induce or inhibit various cellular functions that are dependent on the signaling of calcium. Ethylmercury is metabolized to inorganic mercury more rapidly than methylmercury. This difference in metabolism may account for kidney pathology that can result from toxic quantities. Also, whereas the increase in oxidative stress and induction of apoptosis observed in vitro with large doses (405 μg/L to 101 mg/L) of thimerosal may explain its damaging neurological effects. The effects of low-dose ethylmercury are not completely understood to date. It is known, however, that the shorter half-life of ethylmercury (the metabolite of thimerosal) allows for very limited opportunities of ethylmercury derived from thimerosal in vaccines. Ethylmercury is a lipophilic cation that is capable of crossing the blood-brain barrier. The octanol/water partition coefficients of methyl and ethylmercury are 1.4 to 1.8, at intracellular pH and [Cl−], therefore, both organomercury compounds will primarily exist as intracellular lipophilic cations. It has been demonstrated that lipophilic cations accumulate inside mitochondria, in a Nernstian fashion, driven by the steady state membrane potential. As the typical mitochondrial membrane potential of astrocytes and neurons is between 140–170 mV, one would expect the concentration of these organomercury compounds within mitochondria to be approximately 1000 times greater than the cytosolic concentration.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

54-64-8

Absorption Distribution and Excretion

Less than 0.01% of an ingested dose is absorbed from the GI tract (rat study).
Gastrointestinal tract.
266 L in one study
The high concentrations of mercury identified in stool samples suggest that ethylmercury may be eliminated through the gastrointestinal tract.
Mercury concentrations were measured in the aqueous humor and excised corneal buttons of nine patients undergoing keratoplasty. A contact lens stored for several weeks in a solution containing thimerosal was applied to one eye for 4 hours. After 4 hours the lens was removed and mercury concentrations were determined in aqueous humor, corneal buttons, and the contact lens itself. Markedly elevated levels of mercury were determined in both aqueous humor and corneal buttons of subjects as compared to controls; however, there was little residual mercury on the contact lens after 4 hours.The mercury content in the corneal buttons of subjects ranged from 0.6 to 14 ng per tissue. The mercury content in samples of aqueous humor from subjects ranged from 20 to 46 ng/mL.
Ten of 13 infants exposed to topical applications of a thimerosal tincture 0.1% for the treatment of exomphalos died. The total number of applications ranged from 9 to 48. Mercury concentrations were determined in various tissues from 6 of the infants. Mean tissue concentrations in fresh samples of liver, kidney, spleen, and heart ranged from 5152 to 11,330 ppb, suggesting percutaneous absorption from repeated topical applications.
Urine mercury levels were studied in 26 patients with hypogammaglobulinemia who received intramuscular weekly IgG replacement therapy preserved with 0.01% thimerosal. The dosage of IgG ranged from 25 mg/kg to 50 mg/kg, containing 0.6-1.2 mg of mercury per dose. The total estimated dose of mercury administered ranged from 4 to 734 mg over a period of 6 months to 17 years. Elevated urine mercury levels were determined in 19 patients; however, no patients had clinical evidence of chronic mercury toxicity.
Forty full-term infants aged 6 months and younger were given vaccines that contained thiomersal (diptheria-tetanus-acellular pertussis vaccine, hepatitis B vaccine, and in some children Haemophilus influenzae type b vaccine). 21 control infants received thiomersal-free vaccines. We obtained samples of blood, urine, and stools 3-28 days after vaccination. Total mercury (organic and inorganic) in the samples was measured by cold vapour atomic absorption. Mean mercury doses in infants exposed to thiomersal were 45.6 microg (range 37.5-62.5) for 2-month-olds and 111.3 microg (range 87.5-175.0) for 6-month-olds. Blood mercury in thiomersal-exposed 2-month-olds ranged from less than 3.75 to 20.55 nmol/L (parts per billion); in 6-month-olds all values were lower than 7.50 nmol/L. Only one of 15 blood samples from controls contained quantifiable mercury. Concentrations of mercury were low in urine after vaccination but were high in stools of thiomersal-exposed 2-month-olds (mean 82 ng/g dry weight) and in 6-month-olds (mean 58 ng/g dry weight). Estimated blood half-life of ethylmercury was 7 days (95% CI 4-10 days). Administration of vaccines containing thiomersal does not seem to raise blood concentrations of mercury above safe values in infants. Ethylmercury seems to be eliminated from blood rapidly via the stools after parenteral administration of thiomersal in vaccines.

Metabolism Metabolites

Ethylmercury (etHg) is derived from the metabolism of thimerosal (o-carboxyphenyl-thio-ethyl-sodium salt), which is the most widely used form of organic mercury.
Organic mercury is absorbed mainly by the gastrointestinal tract, then distributed throughout the body via the bloodstream. Organic mercury complexes with free cysteine and the cysteine and sulfhydryl groups on proteins such as haemoglobin. These complexes are able to mimic methionine and thus be transported throughout the body, including through the blood-brain barrier and placenta. Organic mercury is metabolized into inorganic mercury, which is eventually excreted in the urine and faeces. (T11)

Associated Chemicals

Ethyl mercury; 16056-37-4

Wikipedia

Thiomersal

Drug Warnings

... As a precautionary public health effort to minimize exposure of mercury to infants and children, a joint statement was issued in July 1999 by the American Academy of Pediatrics and the U.S. Public Health Service recommending the removal of thimerosal from vaccines as soon as possible. Today, all routinely recommended pediatric vaccines manufactured for the U.S. market contain no thimerosal or only trace amounts. ...
In June 2000, a joint statement on thimerosal in vaccines was prepared by the American Academy of Family Physicians (AAFP), the American Academy of Pediatrics (AAP), the Advisory Committee on Immunization Practices (ACIP), and the Public Health Service (PHS) in response to 1) the progress in achieving the national goal declared in July 1999 to remove thimerosal from vaccines in the recommended childhood vaccination schedule, and 2) results of recent studies that examined potential associations between exposure to mercury in thimerosal-containing vaccines and health effects. In this statement, AAFP, AAP, ACIP, and PHS recommend continuation of the current policy of moving rapidly to vaccines that are free of thimerosal as a preservative. Until adequate supplies are available, use of vaccines that contain thimerosal as a preservative is acceptable.

Biological Half Life

A study was done to study the pharmacokinetics of Thimerosal in mice. Estimated half-lives (in days) were 8.8 for blood, 10.7 for brain, 7.8 for heart, 7.7 for liver and 45.2 for kidney. The the long half-life of ethylmercury (~50 days on average in humans) results in accumulation that may be harmful to the developing fetal brain, as it is more susceptible to organomercurial compounds than the adult brain.

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

Reaction between ethyl mercuric chloride and thiosalicylic acid in alcoholic sodium hydroxide

General Manufacturing Information

Mercurate(1-), ethyl[2-(mercapto-.kappa.S)benzoato(2-)-.kappa.O]-, sodium (1:1): ACTIVE

Analytic Laboratory Methods

Analyte: thimerosal; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: thimerosal; matrix: chemical identification; procedure: visual reaction (white precipitate) with silver nitrate
Analyte: thimerosal; matrix: chemical purity; procedure: atomic absorption spectrophotometry equipped with a mercury hollow-cathode lamp and an air-acetylene flame with detection at 254 nm and comparison to standards
Analyte: thimerosal; matrix: pharmaceutical preparation (topical aerosol); procedure: visual reaction (no precipitate) with hydrogen sulfide; and visual reaction (black precipitate) with bromine, hydrochloric acid, and hydrogen sulfide (chemical identification)
For more Analytic Laboratory Methods (Complete) data for THIMEROSAL (10 total), please visit the HSDB record page.

Stability Shelf Life

Stable in air, but not in sunlight.

Dates

Last modified: 08-15-2023
Yan, Xu, and et al. /In Vitro Activity of Thimerosal against Ocular Pathogenic Fungi./Antimicrobial Agents and Chemotherapy 54.1 (2010): 536-39. www.ncbi.gov. Web. 28 Aug. 2012.

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